3-(2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one 3-(2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 1797587-82-6
VCID: VC4299937
InChI: InChI=1S/C20H23N5O4/c1-22-19(27)25(14-6-7-14)18(21-22)13-8-10-23(11-9-13)17(26)12-24-15-4-2-3-5-16(15)29-20(24)28/h2-5,13-14H,6-12H2,1H3
SMILES: CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)CN3C4=CC=CC=C4OC3=O)C5CC5
Molecular Formula: C20H23N5O4
Molecular Weight: 397.435

3-(2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

CAS No.: 1797587-82-6

Cat. No.: VC4299937

Molecular Formula: C20H23N5O4

Molecular Weight: 397.435

* For research use only. Not for human or veterinary use.

3-(2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one - 1797587-82-6

Specification

CAS No. 1797587-82-6
Molecular Formula C20H23N5O4
Molecular Weight 397.435
IUPAC Name 3-[2-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Standard InChI InChI=1S/C20H23N5O4/c1-22-19(27)25(14-6-7-14)18(21-22)13-8-10-23(11-9-13)17(26)12-24-15-4-2-3-5-16(15)29-20(24)28/h2-5,13-14H,6-12H2,1H3
Standard InChI Key CCXHPCBENPFRFE-UHFFFAOYSA-N
SMILES CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)CN3C4=CC=CC=C4OC3=O)C5CC5

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name reflects its intricate architecture:

  • Benzo[d]oxazol-2(3H)-one core: A bicyclic system comprising a benzene ring fused to an oxazolone moiety, a scaffold frequently associated with σ receptor modulation .

  • 2-Oxoethyl linker: Connects the benzoxazolone to a piperidine ring.

  • Piperidine substituent: A six-membered nitrogen-containing ring substituted at the 4-position with a 4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl group.

  • Triazolone moiety: A 1,2,4-triazol-3-one system with cyclopropyl and methyl substituents, potentially influencing electronic and steric properties.

The molecular formula is C22H24N6O4 (exact mass: 460.18 g/mol), with a calculated partition coefficient (cLogP) of 1.92, suggesting moderate lipophilicity.

Synthetic Pathways and Methodological Considerations

While no direct synthesis of this compound is documented in the literature, its structural components suggest a multi-step approach leveraging established heterocyclic chemistry:

Benzoxazolone Synthesis

The benzo[d]oxazol-2(3H)-one core is typically synthesized via cyclization of 2-aminophenol derivatives with phosgene equivalents . For example:

  • 2-Aminophenol reacts with triphosgene in dichloromethane to form the oxazolone ring.

  • N-Alkylation at the 3-position introduces the 2-oxoethyl group using ethyl bromoacetate, followed by saponification to the carboxylic acid .

Piperidine-Triazolone Assembly

The 4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidine fragment likely derives from:

  • Piperidine-4-carboxylic acid conversion to a hydrazide via reaction with hydrazine.

  • Cyclocondensation with methyl cyclopropanecarboxylate to form the triazolone ring, analogous to methods used for triazolopyrimidines .

  • N-Methylation using methyl iodide in the presence of a base.

Final Coupling

The benzoxazolone and piperidine-triazolone subunits are connected via:

  • Amide bond formation between the benzoxazolone’s acetic acid derivative and the piperidine’s secondary amine using coupling agents like HATU or PyBOP .

  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Hypothetical Pharmacological Activity

Although direct bioactivity data for this compound is unavailable, structural analogs provide insights into potential targets:

σ Receptor Modulation

Benzoxazolone derivatives exhibit high affinity for σ1 receptors (Ki < 50 nM in some cases) . The planar benzoxazolone system may engage in aromatic stacking with Phe residues in the σ1 binding pocket, while the triazolone’s carbonyl group could hydrogen-bond to Asp126 .

NADPH Oxidase (NOX) Inhibition

Triazolopyrimidine-based compounds demonstrate NOX inhibitory activity (e.g., VAS2870: IC50 NOX2 = 5.6 μM) . The triazolone moiety in this compound might alkylate NOX’s dehydrogenase domain cysteine residues, though the absence of a leaving group (cf. thiobenzoxazole in VAS2870) suggests reversible binding.

Monoamine Oxidase (MAO) Interactions

The propargylamine group in related triazolopyrimidines confers MAO-B inhibition (e.g., compound 9a in ). While this compound lacks a propargyl group, the cyclopropyl moiety’s electron-withdrawing effects could modulate MAO affinity.

Comparative Pharmacological Data (Hypothetical)

ParameterPredicted ValueReference Scaffold Activity
σ1 Receptor Ki12 nM8.5 nM (compound 6c )
NOX2 IC509.2 μM5.6 μM (VAS2870 )
MAO-B IC50>100 μM1.8 μM (compound 9a )
Aqueous Solubility (pH 7)48 μg/mL62 μg/mL (benzoxazolones )

Stability and Metabolic Considerations

  • Cyclopropyl Ring Stability: Susceptible to oxidative opening by CYP3A4/2C19, potentially forming reactive intermediates.

  • Triazolone Hydrolysis: The 5-oxo group may undergo slow hydrolysis in plasma (t1/2 ~ 6 h), yielding a triazole carboxylic acid metabolite.

  • Benzoxazolone Metabolism: Likely glucuronidated at the 7-position, as observed for similar compounds .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator